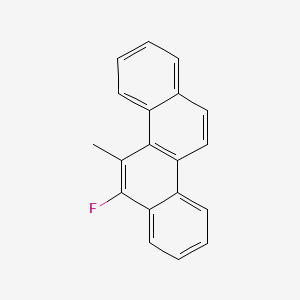
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated intermediates and selective reactions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorine species. The process typically requires stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Replacement of functional groups on the phenyl ring or the aldehyde moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated aldehydes and phenyl derivatives, such as:
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
376641-14-4 |
|---|---|
Molecular Formula |
C10H8F4O |
Molecular Weight |
220.16 g/mol |
IUPAC Name |
3-[2-fluoro-6-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8F4O/c11-9-5-1-4-8(10(12,13)14)7(9)3-2-6-15/h1,4-6H,2-3H2 |
InChI Key |
SZUIIWWCWXDJAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCC=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


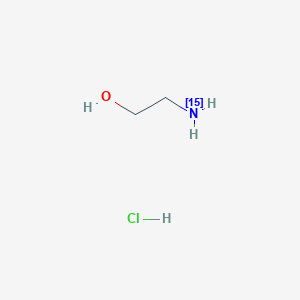
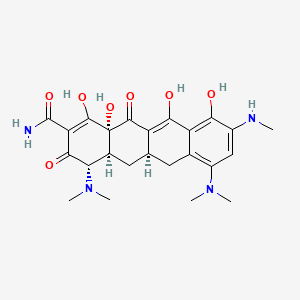
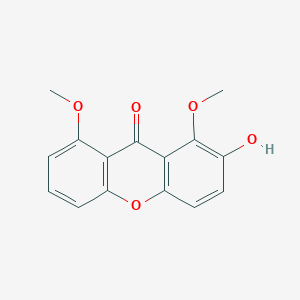
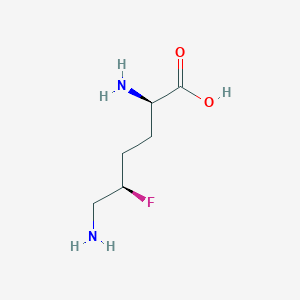
![4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol](/img/structure/B13418669.png)
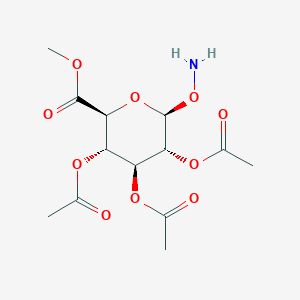
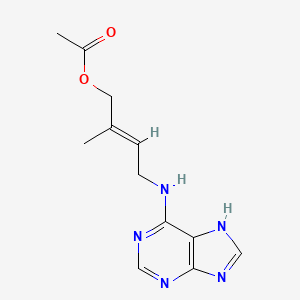
![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)
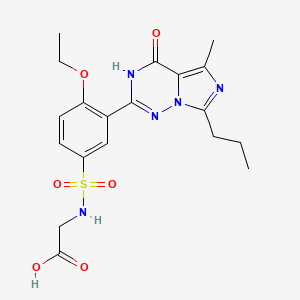

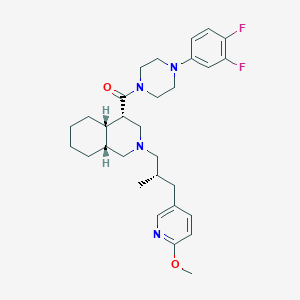
![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)

